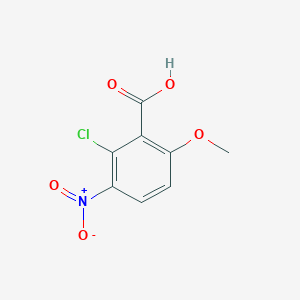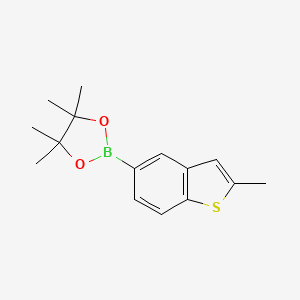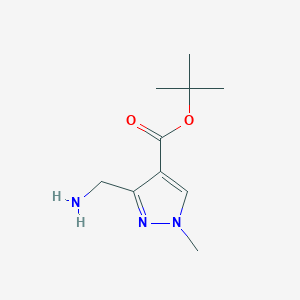
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol, also known as BTE, is a synthetic compound with a unique structure that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. BTE is a brominated triazole that has a range of interesting properties, including an ability to act as an inhibitor for certain enzymes and its potential use as a building block for complex molecules.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol has been studied for its potential applications in medicinal chemistry and organic synthesis. In medicinal chemistry, this compound has been shown to possess inhibitory activity against certain enzymes, such as cytochrome P450 enzymes and aminopeptidases. This property makes this compound a potential candidate for the development of new drugs. In organic synthesis, this compound can be used as a building block for the synthesis of complex molecules, such as peptides and carbohydrates.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. This compound also has been shown to inhibit aminopeptidases, which are enzymes involved in the breakdown of peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, research suggests that this compound may be able to modulate the activity of certain enzymes, which could have implications for drug metabolism and the synthesis of complex molecules. In addition, this compound may have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol in laboratory experiments is its easy synthesis, which makes it an ideal building block for complex molecules. Additionally, this compound’s inhibitory activity against certain enzymes makes it a potential candidate for the development of new drugs. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not fully understood, and its biochemical and physiological effects have not been extensively studied.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol. First, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Second, this compound could be studied for its potential applications in drug discovery and development. Third, this compound could be used to synthesize more complex molecules, such as peptides and carbohydrates. Finally, this compound could be studied for its potential anti-inflammatory and anti-cancer properties.
Synthesemethoden
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is typically achieved through a two-step procedure. The first step involves the reaction of 4-bromo-2H-1,2,3-triazole with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate. This reaction forms a 2-bromo-2H-1,2,3-triazol-2-yl ethyl ester, which is then hydrolyzed in the presence of a base to yield this compound. This synthesis method is simple and efficient, and can be readily scaled up for industrial production.
Eigenschaften
IUPAC Name |
2-(4-bromotriazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c5-4-3-6-8(7-4)1-2-9/h3,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADXICXMXZAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)


![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)

